1-Bromo-3-chloro-2,2-dimethoxypropane

Overview

Description

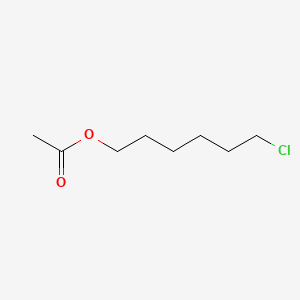

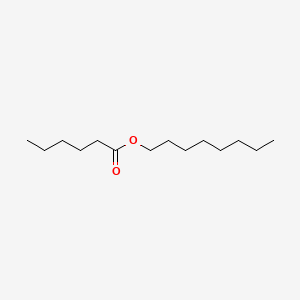

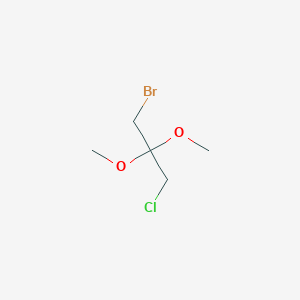

1-Bromo-3-chloro-2,2-dimethoxypropane is a chemical compound with the empirical formula C5H10BrClO2 . It has a molecular weight of 217.49 .

Synthesis Analysis

The synthesis of this compound can be achieved from Methanol and 2,3-Dichloropropene . Another related compound, 1-Bromo-2,2-dimethoxypropane, can be synthesized by dissolving 1-bromoacetone in methanol at room temperature, adding trimethyl orthoformate and concentrated hydrochloric acid in sequence, stirring and reacting at room temperature for 2 hours .Molecular Structure Analysis

The linear formula of this compound is ClCH2C(OCH3)2CH2Br . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound may be used in chemical synthesis . The reaction of 1-Bromo-2,2-dimethoxypropane can be analyzed by a reverse phase (RP) HPLC method with simple conditions .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 69-71°C (lit.) . It has a density of 1.465±0.06 g/cm3 (Predicted) .Scientific Research Applications

Mechanism of Formation of Dimeric and Reduced Products

In a study by Simig et al. (1978), 2-bromo-N,N-dimethyl-2,2-diphenylacetamide 1 was treated with sodium methoxide in 2,2-dimethoxypropane, resulting in mixtures of the reduced product 2 and the dimer 5. This experiment supports the SRN1 mechanism for the formation of both products (Simig et al., 1978).

Alkylation of Phenols with Phase-Transfer Catalysis

Reinholz et al. (1990) investigated the alkylation of phenol and substituted phenols with 1-bromo-chloropropane using various phase-transfer catalysts. They discovered that using a quaternary ammonium salt results in a mixture of 1-aryloxy-3-chloropropane and 1-aryloxy-3-bromopropane (Reinholz et al., 1990).

Photodissociation Study

Wei et al. (2008) studied the photodissociation of 1-bromo-3-chloropropane at specific wavelengths using the ion velocity imaging technique. They observed that bromine fragments were produced via direct dissociation of the C-Br bond, providing insights into the dynamics of molecules with multichromophores (Wei et al., 2008).

Gold-Catalyzed Synthesis of Dienes

Wang et al. (2010) developed a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates. The reaction showcased high diastereoselectivity and allowed the diene products to participate in Diels-Alder and cross-coupling reactions (Wang et al., 2010).

Quantum-Chemical Kinetic Study

Bracco et al. (2022) conducted a theoretical investigation into the pressure and temperature dependence of the thermal decomposition of 1-bromo-3-chloropropane. This study provided insights into the molecular properties and reaction rate constants, contributing to a deeper understanding of the chemical's behavior under various conditions (Bracco et al., 2022).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

1-Bromo-3-chloro-2,2-dimethoxypropane is primarily used in chemical synthesis

Mode of Action

The mode of action of this compound is largely dependent on the specific chemical reaction it is being used in. As a reagent, it can participate in various types of reactions, with its mode of action being determined by the nature of these reactions .

Pharmacokinetics

Given its use in chemical synthesis, it is likely that these properties would vary significantly depending on the specific context and conditions of its use .

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific chemical reactions it is involved in. As a reagent, its effects are determined by the products of these reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other chemicals, temperature, pH, and other conditions specific to the reaction it is being used in .

Properties

IUPAC Name |

1-bromo-3-chloro-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGJNRCQZRSHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315939 | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-54-9 | |

| Record name | 22089-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.